molecular formula C19H18Cl2N2O2 B11530035 N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11530035
M. Wt: 377.3 g/mol
InChI Key: DONLIGMQLJQQHC-UHFFFAOYSA-N
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Description

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Substitution with Chloromethylphenyl Groups: The final step involves the substitution of the pyrrolidine ring with 3-chloro-2-methylphenyl groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Application in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylamide

Uniqueness

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of two 3-chloro-2-methylphenyl groups and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

N,1-bis(3-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N2O2/c1-11-14(20)5-3-7-16(11)22-19(25)13-9-18(24)23(10-13)17-8-4-6-15(21)12(17)2/h3-8,13H,9-10H2,1-2H3,(H,22,25)

InChI Key

DONLIGMQLJQQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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